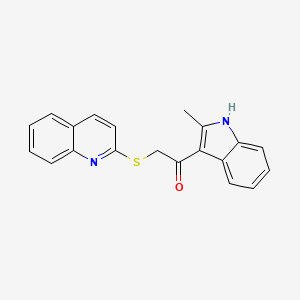

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as 1-(2-methyl-1H-indol-3-yl)-2,2-diphenylethanone, are part of a collection of rare and unique chemicals often used by early discovery researchers . These compounds are typically provided without analytical data, and the buyer assumes responsibility for confirming their identity and purity .

Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds, such as 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, have been synthesized and used in biological studies .Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For instance, some indole derivatives have shown inhibitory effects on tubulin polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((3-fluorophenyl)sulfonyl)acetamide is a white powder with a melting point of 182–183 °C .Applications De Recherche Scientifique

1. Thermal Stability in Analytical Processes

The thermal degradation behavior of synthetic cannabinoids like Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) has been studied, particularly during gas chromatography–mass spectrometry (GC–MS) analysis. It's been found that QUPIC can decompose under analytical conditions due to the presence of an ester bond in its structure. Various parameters, such as the choice of solvent, injection methods, injector temperatures, and injector liners, significantly affect the stability and sensitivity of the analysis of QUPIC, a compound structurally related to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone (Tsujikawa et al., 2014).

2. Synthesis and Structural Studies

The development of new synthetic methods for creating fused tri- and tetracyclic heterocycles, some of which have biological activities like antiviral and DNA intercalating properties, involves compounds structurally similar to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone. These compounds can be obtained from reactions involving isatins and 2-aminobenzylamine under specific conditions (Engqvist & Bergman, 2004).

3. Applications in Photochemistry

The photochemical properties of similar quinoline derivatives have been explored. For example, the photochemical rearrangement of 2-methyl and 2-aryl substituted dimethyl quinoline-3,4-dicarboxylate N-oxides results in the formation of various products depending on the solvent used, demonstrating the complex photochemical behavior of these compounds (Irvine, Summers, & Taylor, 1983).

4. Biological and Chemical Sensing Applications

Compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone have been studied for their potential as chemosensors. For instance, a study on 1-((quinolin-3-ylimino)methyl)naphthalen-2-ol (HL) demonstrated its use as a ratiometric chemosensor for Al3+ ions, showcasing the compound's responsiveness to specific metal ions and its potential in constructing molecular logic gates (Roy, Dey, & Roy, 2016).

5. Exploring Metal-Ligand Complexes for Fluorescence Applications

Tridentate ligands derived from quinoline and related structures have been synthesized and their reactions with metal complexes investigated. These studies provide insights into the coordination chemistry and photophysical properties of these complexes, potentially leading to applications in fluorescence and imaging technologies (Wei, Babich, Ouellette, & Zubieta, 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-13-20(15-7-3-5-9-17(15)21-13)18(23)12-24-19-11-10-14-6-2-4-8-16(14)22-19/h2-11,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFFGGXASQALOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)

![4-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)

![Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2643756.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)

![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)